
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is a chemical compound with a unique structure that includes a cyclohexadienone core substituted with nitro and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one followed by the formation of the potassium salt. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The resulting nitro compound is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive nitration reagents.
化学反応の分析
Types of Reactions
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
科学的研究の応用
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of biological systems. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrocyclohexanone: Similar nitro group but different substitution pattern, leading to different reactivity and applications.
Potassium;2-nitrocyclohexa-1,3-dien-1-olate: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trimethyl groups allows for a wide range of chemical transformations and interactions with biological systems.
特性
CAS番号 |
90252-93-0 |
|---|---|
分子式 |
C9H12KNO3 |
分子量 |
221.29 g/mol |
IUPAC名 |
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate |
InChI |
InChI=1S/C9H13NO3.K/c1-6-4-9(2,3)5-7(11)8(6)10(12)13;/h4,11H,5H2,1-3H3;/q;+1/p-1 |
InChIキー |
OTJCFMGJIKLGBJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(CC(=C1[N+](=O)[O-])[O-])(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


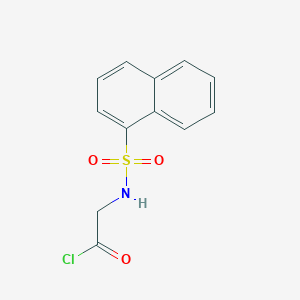


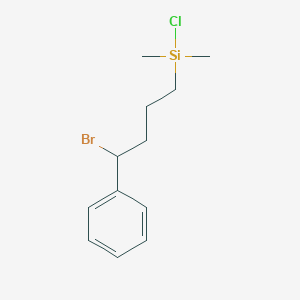
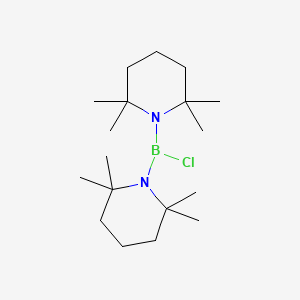
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
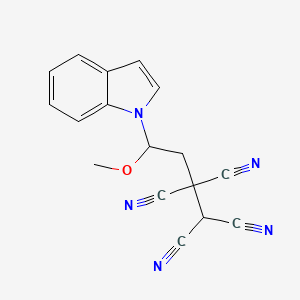


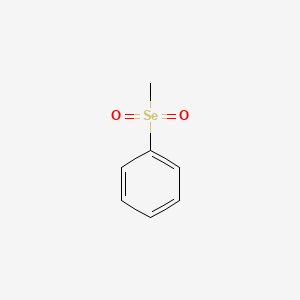

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
